1,2-Bis(2,4-dichlorophenoxy)ethane
Overview
Description
1,2-Bis(2,4-dichlorophenoxy)ethane is a useful research compound. Its molecular formula is C14H10Cl4O2 and its molecular weight is 352 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Facile Synthesis : The compound has been utilized in the facile synthesis of symmetrical 1,1-bis(silyl)ethenes. This process involves ruthenium complex-catalyzed silylative coupling cyclization, followed by reaction with Grignard reagents to produce cyclic carbosiloxanes with high selectivity and good yield (Pawluć et al., 2005).
Silicon-Containing Macrocyclic Peroxides : It is a reactant in the synthesis of silicon-containing macrocyclic peroxides. This unique reaction does not yield expected polymeric peroxides but produces cyclic silicon-containing peroxides, which are stable and characterized by various spectroscopic techniques (Arzumanyan et al., 2014).
Selective Synthesis Approach : A novel route using this compound allows the selective synthesis of 1,1-bis(silyl)-1-alkenes. This involves sequential one-pot silylative coupling and Heck coupling reactions, leading to high yield products (Pawluć, Hreczycho, & Marciniec, 2006).
Crystallography and Structural Studies
Ethane Bond Length Studies : The compound has been used in the study of crystal structures of ethane derivatives. X-ray diffraction analysis provided insights into the ethane bond lengths and torsional vibration of bonds in crystals (Harada & Ogawa, 2001).
Molecular Design for Lead(II) Extraction : Derivatives of this compound have been synthesized for selective extraction of lead(II). The extraction efficiency and Pb(II)/Cu(II) selectivity were investigated in relation to their molecular structure (Hayashita et al., 1999).
Environmental and Catalytic Applications
Thermal Decomposition : Its derivative, 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), has been studied for thermal decomposition mechanisms. This research is significant for understanding the environmental impact of brominated flame retardants (Altarawneh & Dlugogorski, 2014).
- Electrochemistry in Organosilicon Compounds : Electrolysis of derivatives of 1,2-bis(2,4-dichlorophenoxy)ethane has been studied for the synthesis of poly(disilanylene)ethylenes. This research highlights the role of supporting electrolytes and solvents in silicon-silicon bond formation, contributing to the development of organosilicon compounds (Kunai, Toyoda, Kawakami, & Ishikawa, 1992).
- Black Carbon and DDT Metabolites Dechlorination : A study involving the dechlorination of DDT and its metabolites in the presence of black carbon and sulfide provides insights into in situ remediation techniques for soil and sediment contamination. This research is pivotal in environmental chemistry for understanding the interactions between pollutants and black carbon (Ding & Xu, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a chlorinated organic compound that is extensively used as a pesticide. Therefore, it can be inferred that its targets are likely to be pests that affect crops and other plants.
Action Environment
The action of 1,2-Bis(2,4-dichlorophenoxy)ethane can be influenced by various environmental factors. For instance, the effectiveness of this pesticide may be affected by factors such as temperature, humidity, and the presence of other chemicals in the environment . Furthermore, the stability of this compound may also be influenced by these factors, potentially affecting its shelf life and efficacy.
Biochemical Analysis
Biochemical Properties
1,2-Bis(2,4-dichlorophenoxy)ethane plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound is known to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various endogenous and exogenous substances. The inhibition of cytochrome P450 enzymes by this compound can lead to altered metabolic processes and accumulation of toxic substances in the body .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, resulting in damage to cellular components such as lipids, proteins, and DNA. This compound can also interfere with the normal functioning of mitochondria, leading to impaired energy production and cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, preventing their normal function. Additionally, this compound can induce the expression of stress-responsive genes, leading to the production of proteins involved in detoxification and repair processes . The inhibition of key enzymes and the induction of stress responses contribute to the overall toxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including chronic oxidative stress and inflammation . These long-term effects can lead to the development of diseases such as cancer and neurodegenerative disorders.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can cause severe toxic effects, including liver and kidney damage, reproductive toxicity, and immunosuppression . The threshold for toxic effects varies depending on the species and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can affect metabolic flux by inhibiting the activity of these enzymes, leading to altered levels of metabolites. Additionally, this compound can be metabolized into reactive intermediates that can bind to cellular macromolecules, causing further toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature. The distribution of this compound within the body can influence its overall toxicity and persistence .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its toxic effects. Post-translational modifications and targeting signals may play a role in directing this compound to these compartments .
Properties
IUPAC Name |
2,4-dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGCTYZENHHSID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212800 | |
Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-70-4 | |
Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6339-70-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.